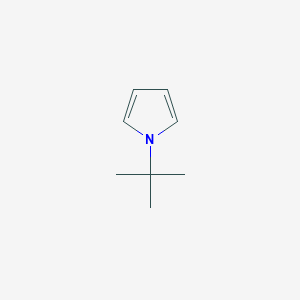

1-tert-Butylpyrrole

CAS No.: 24764-40-7

Cat. No.: VC7804902

Molecular Formula: C8H13N

Molecular Weight: 123.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24764-40-7 |

|---|---|

| Molecular Formula | C8H13N |

| Molecular Weight | 123.2 g/mol |

| IUPAC Name | 1-tert-butylpyrrole |

| Standard InChI | InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 |

| Standard InChI Key | GJIRIQBRSTYPSF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C=CC=C1 |

| Canonical SMILES | CC(C)(C)N1C=CC=C1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrrole ring in 1-tert-Butylpyrrole consists of a five-membered aromatic system with four carbon atoms and one nitrogen atom. The tert-butyl group (-C(CH₃)₃) is bonded to the nitrogen, introducing significant steric bulk. This substitution alters the electron density distribution within the ring, reducing its aromaticity compared to unsubstituted pyrrole. Computational studies suggest that the tert-butyl group increases the compound’s lipophilicity, as evidenced by a predicted logP value of 3.69 .

Spectroscopic Characteristics

-

NMR Spectroscopy:

-

¹H NMR: Signals for pyrrole protons appear as a multiplet between δ 6.0–6.5 ppm, while the tert-butyl group resonates as a singlet at δ 1.2–1.4 ppm.

-

¹³C NMR: The pyrrole carbons are observed at δ 110–125 ppm, with the quaternary carbon of the tert-butyl group at δ 30–35 ppm.

-

-

IR Spectroscopy: Stretching vibrations for the C-N bond appear near 1,350 cm⁻¹, and aromatic C-H stretches are observed at 3,100–3,050 cm⁻¹.

Thermodynamic Properties

-

Solubility: Highly soluble in nonpolar solvents (e.g., hexane, toluene) due to the tert-butyl group’s hydrophobic nature.

Synthetic Methodologies

Laboratory-Scale Synthesis

The most common route involves the alkylation of pyrrole with tert-butyl chloride under basic conditions:

Reaction:

Optimization Strategies:

-

Catalyst Selection: Potassium tert-butoxide improves yield by minimizing side reactions.

-

Temperature Control: Reactions conducted at 60–80°C enhance reaction kinetics without promoting decomposition.

Industrial Production

Continuous flow reactors are employed to achieve scalability and reproducibility. Key parameters include:

-

Residence Time: 10–15 minutes.

-

Purification: Distillation under reduced pressure (50–100 mbar) yields >95% purity.

Reactivity and Functionalization

Electrophilic Substitution

The tert-butyl group deactivates the pyrrole ring, directing electrophiles to the α-positions. Notable reactions include:

Nitration:

Halogenation: Bromination with Br₂ in acetic acid yields 3-bromo derivatives.

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the pyrrole ring, forming succinic acid derivatives.

-

Reduction: Hydrogenation over Pd/C produces pyrrolidine analogs, which are valuable in alkaloid synthesis.

Applications in Drug Discovery

COX-2 Inhibitor Development

Derivatives of 1-tert-Butylpyrrole exhibit selective inhibition of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. A 2024 study demonstrated that 3-nitro-1-tert-butylpyrrole derivatives showed IC₅₀ values of 0.8 μM against COX-2, comparable to Celecoxib (IC₅₀ = 0.5 μM).

Structure-Activity Relationship (SAR):

-

Substituent Position: Nitro groups at C-3 enhance selectivity.

-

Tert-Butyl Group: Improves metabolic stability by shielding the nitrogen from oxidative degradation.

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The mechanism involves disruption of bacterial membrane integrity, as confirmed by fluorescence microscopy.

Materials Science Applications

High-Energy Materials

1-tert-Butylpyrrole derivatives are investigated as precursors for insensitive munitions. A 2023 study reported that 3,4-dinitro-1-tert-butylpyrrole has a detonation velocity of 7,200 m/s, comparable to TNT (6,900 m/s), while exhibiting lower sensitivity to impact.

Polymer Chemistry

Copolymerization with styrene yields thermally stable polymers (decomposition temperature >300°C) suitable for aerospace applications.

Future Directions

-

Drug Delivery Systems: Lipophilic derivatives for targeted cancer therapies.

-

Sustainable Synthesis: Catalytic methods using recyclable ionic liquids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume